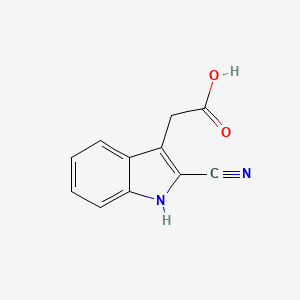

2-(2-Cyano-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-(2-cyano-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C11H8N2O2/c12-6-10-8(5-11(14)15)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2,(H,14,15) |

InChI Key |

UDGFAXXJTBIVOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Cyano 1h Indol 3 Yl Acetic Acid and Its Analogues

Direct Synthesis Strategies for 2-(2-Cyano-1H-indol-3-yl)acetic acid

Direct synthetic routes to the 2-cyano-1H-indol-3-yl acetic acid framework prioritize efficiency and atom economy. These methods often employ multi-component or tandem reactions to assemble the target molecule from simple precursors.

One-pot cascade reactions represent a highly efficient strategy for the synthesis of complex molecules like cyanoindoles from simple starting materials, as they avoid the isolation of intermediates, thereby saving time and resources. sciepublish.comrsc.org An effective one-pot cascade protocol has been developed for synthesizing 3-cyano-1H-indoles, the core of the target molecule. acs.orgnih.gov This process involves the reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia (B1221849). acs.orgnih.gov

The mechanism of this cascade reaction is proposed to proceed through several sequential steps:

An initial aldol-type condensation between the 2-(2-bromophenyl)acetonitrile and an aldehyde. acs.orgnih.gov

A copper-catalyzed amination reaction, utilizing aqueous ammonia as an inexpensive and safe nitrogen source. acs.orgnih.gov

An intramolecular Michael addition, leading to cyclization. acs.orgnih.gov

A final dehydrogenative aromatization step to yield the stable indole (B1671886) ring system. acs.orgnih.gov

This approach is notable for its efficiency and the use of readily available starting materials to construct the functionalized indole core. acs.orgnih.gov Radical-initiated cascade cyclization reactions have also been explored for creating related fused indole structures, such as pyrrolo[1,2-a]indol-3-ones, highlighting the versatility of cascade strategies in indole chemistry. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-existing indole cores and for the construction of the indole ring itself. researchgate.netnih.gov These methods offer a versatile and efficient route to various substituted indoles, including those with functionalities at the C-2 and C-3 positions. researchgate.netnih.gov For the synthesis of indole-3-acetic acid derivatives, a practical palladium-mediated cascade involving a Tsuji-Trost reaction and a Heck coupling of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives has been described. researchgate.net

An efficient palladium(0)-catalyzed synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines has also been developed. organic-chemistry.orgresearchgate.net This protocol addresses common challenges in cyanation reactions, such as catalyst poisoning, by using Zn(TFA)₂ to prolong catalyst activity and a PhMe-DMA solvent mixture to regulate the cyanide concentration. organic-chemistry.orgresearchgate.net The scope of this reaction is broad, tolerating various substituents on the aniline (B41778) ring. organic-chemistry.org

The general conditions for this palladium-catalyzed cyanoindole synthesis are summarized in the table below.

| Parameter | Condition |

| Catalyst | Pd(tBu₃P)₂ (5 mol%) |

| Cyanide Source | Zn(CN)₂ (0.55 equiv) |

| Additive | Zn(TFA)₂ (10 mol%) |

| Base | K₃PO₄ (2 equiv) |

| Solvent | PhMe-DMA mixture |

| Temperature | 110 °C |

| Yield | Up to 74% |

This data is based on a specific study and may vary depending on the substrate. organic-chemistry.org

Furthermore, palladium catalysis is instrumental in various other indole syntheses, such as the annulation of anilines with bromoalkynes and the cyclization of 2-alkynylaniline derivatives, demonstrating its broad utility in accessing diverse indole structures. organic-chemistry.orgnih.gov

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction extensively used in organic synthesis. In the context of indole chemistry, it provides a reliable route to indole-acrylates, which are close structural analogues and potential precursors to this compound. tandfonline.comnih.gov This strategy typically involves the condensation of an indole-3-carboxaldehyde (B46971) with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or cyanoacetic acid. tandfonline.comresearchgate.net

L-Proline has been identified as an effective and environmentally friendly catalyst for the Knoevenagel condensation between indole-3-carboxaldehydes and ethyl cyanoacetate, affording substituted (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates in high yields. tandfonline.comresearchgate.net This reaction proceeds under mild conditions in ethanol. tandfonline.com The resulting indole-acrylates are versatile intermediates; for instance, they can be hydrolyzed to yield the corresponding acrylonitriles. tandfonline.com A similar Knoevenagel-type condensation can be performed between indole-3-carboxaldehyde and 2-cyano-N-phenylacetamide to synthesize (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, a related analogue. nih.gov

The reaction conditions for a representative Knoevenagel condensation are outlined below.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Indole-3-carboxaldehyde | Ethyl cyanoacetate | L-Proline | Ethanol | (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylate |

| Indole-3-carboxaldehyde | 2-cyano-N-phenylacetamide | Triethylamine | Toluene | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide |

These methods demonstrate the utility of the Knoevenagel condensation in accessing key precursors and analogues of the target compound. tandfonline.comnih.gov

Copper-mediated reactions offer a complementary approach to palladium catalysis for the synthesis and functionalization of indoles. nih.govacs.org Specifically, copper(I) iodide has been shown to effectively mediate the direct and regioselective C3-cyanation of indoles. nih.govacs.org This method utilizes benzyl (B1604629) cyanide as the cyanide source and proceeds smoothly for a wide range of indole substrates in an open-to-air system, making it operationally simple. nih.govacs.org The choice of solvent is crucial, with DMF being identified as the optimal medium. acs.org

In addition to direct cyanation, copper catalysis is integral to one-pot tandem reactions for building the indole core. A copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling has been used to synthesize multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org Similarly, a one-pot synthesis of indole-3-carboxylic esters from arylboronic acids and enamines has been achieved through a sequence of a Chan-Lam N-arylation and a cross-dehydrogenative coupling, both steps being promoted by a copper catalyst. nih.gov These methods showcase the power of copper catalysis in facilitating complex bond formations in a single operation. organic-chemistry.orgnih.gov

| Reaction Type | Copper Source | Key Features |

| C3-Cyanation of Indoles | Copper(I) iodide | Direct, regioselective, uses benzyl cyanide as CN source. nih.govacs.org |

| Tandem Ullmann/CDC | CuI with Johnphos ligand | One-pot synthesis from aryl iodides and enamines. organic-chemistry.org |

| Tandem Chan-Lam/CDC | Cu(OAc)₂ | One-pot synthesis from arylboronic acids and enamines. nih.gov |

Precursor Chemistry and Functionalization Strategies

The synthesis of complex indole derivatives often relies on the strategic use of highly functionalized precursors that can be readily transformed into the desired indole scaffold.

2-(2-bromophenyl)acetonitrile serves as a key and versatile precursor for the efficient and economical synthesis of 3-cyano-1H-indoles. acs.orgnih.govresearchgate.net Its structure contains the necessary components—a phenyl ring pre-functionalized with a bromine atom for cyclization and an acetonitrile (B52724) group that is retained as the C2-cyano substituent in the final indole product. acs.orgnih.gov

As detailed in section 2.1.1, this precursor is central to a one-pot cascade reaction involving aldehydes and aqueous ammonia. acs.orgnih.govresearchgate.net The reaction sequence, which includes condensation, copper-catalyzed amination, intramolecular Michael addition, and aromatization, directly converts 2-(2-bromophenyl)acetonitrile into the 3-cyano-1H-indole core. acs.orgnih.gov This strategy highlights an effective pathway where the precursor's inherent functionalities guide the formation of the complex indole product. acs.orgnih.gov The commercial availability and application of 2-bromophenylacetonitrile (B96472) in preparing other compounds, such as (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, further underscore its utility as a synthetic building block. sigmaaldrich.com

Derivatization from Indole-3-acetic acid starting materials

The synthesis of α-substituted indole-3-acetic acids, such as the target compound, often begins with the readily available Indole-3-acetic acid (IAA). A common strategy involves a multi-step process of protection, substitution, and deprotection. nih.govresearchgate.net

One documented synthetic route proceeds through the following sequence:

Protection of the Carboxylic Acid: The carboxylic acid group of IAA is first protected, typically as a methyl ester. This is often achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) in methanol. researchgate.net

Protection of the Indole Nitrogen: The nitrogen of the indole ring is subsequently protected. A common method is the reaction with methyl chloroformate under basic conditions. researchgate.net

α-Substitution: With both the acid and the indole nitrogen protected, a strong base such as lithium diisopropylamide (LDA) is used to deprotonate the α-carbon of the acetic acid side chain. The resulting carbanion then undergoes a nucleophilic substitution reaction with an appropriate electrophile to introduce the desired substituent. nih.govresearchgate.net For the synthesis of the target compound, this step would involve introducing the cyano group at the C2 position of the indole ring, a challenging transformation that often requires building the ring with the desired substituents in place rather than direct derivatization of an existing IAA molecule.

Deprotection: The final step involves the hydrolysis of the ester and the removal of the N-protecting group, typically with a strong base like sodium hydroxide, followed by acidification to yield the final α-substituted indole-3-acetic acid. nih.govresearchgate.net

This approach allows for the synthesis of a variety of derivatives by changing the electrophile used in the substitution step. For instance, reacting the protected IAA with alkyl bromides leads to the formation of compounds like 2-(1H-indol-3-yl)hexanoic acid and 2-(1H-indol-3-yl)tetradecanoic acid, with reported yields for the final deprotection step ranging from 54% to 78%. nih.gov

Introduction of the Cyano Group via Various Reagents

The introduction of a cyano (-CN) group into a molecule, known as cyanation, is a fundamental transformation in organic synthesis. For indole derivatives, the cyano group can be incorporated either by building the indole ring from a cyano-containing precursor or by direct cyanation of the pre-formed indole core. nih.gov

Several reagents and methods are available for cyanation, each with its own scope and limitations:

Metal Cyanides: Reagents like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) are common sources of the cyanide nucleophile. For example, 3-cyanoacetyl indole can be prepared from chloroacetylindole by treatment with KCN at 50 °C. nih.gov Nickel-catalyzed reactions using the less toxic Zn(CN)₂ have been developed for the cyanation of unactivated alkyl chlorides or bromides. organic-chemistry.org

Cyanating Agents in Tandem Reactions: In some syntheses, the cyano group is introduced as part of a multi-component reaction. The reaction of indole with cyanoacetic acid in the presence of acetic anhydride (B1165640) is a high-yield method for producing 3-cyanoacetyl indole derivatives, with yields reported between 90-98%. nih.gov Another method involves reacting indole, methanesulfonyl chloride, and potassium cyanoacetate, affording the product in an 84% yield. nih.gov

Electrophilic Cyanating Reagents: For direct C-H cyanation, electrophilic cyanating reagents are employed. These reagents act as a source of "CN+". Examples include tosyl cyanide (TsCN) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). These are often used in transition-metal-catalyzed reactions to functionalize C-H bonds. organic-chemistry.org

The choice of reagent depends on the substrate and the desired position of the cyano group. The electronic properties of the indole ring, which is electron-rich, typically direct electrophilic substitution to the C3 position, making regioselective cyanation at other positions, like C2, a significant synthetic challenge. nih.govnih.gov

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like substituted indoles. The goal is to functionalize a specific position on the molecule while leaving other potentially reactive sites untouched. Synthesizing the 2-cyano-3-acetic acid substitution pattern on an indole ring is a challenge due to the inherent reactivity of the indole nucleus.

Direct functionalization of the C2 position of an indole that is already substituted at C3 is difficult. Therefore, synthetic strategies often rely on constructing the indole ring with the desired substituents already incorporated into the precursors.

One powerful strategy for controlling regioselectivity in C-H functionalization is the use of a directing group . Although not specifically documented for the C2-cyanation of indole-3-acetic acid, this principle is well-established in indole chemistry. For example, a copper-mediated, regioselective C4–H sulfonylation of indole-3-carbaldehydes has been developed using a transient directing group. acs.org In this approach, a directing group is temporarily attached to the indole nitrogen, which then coordinates to the metal catalyst and directs the functionalization to a specific, nearby C-H bond (e.g., C4). A similar strategy could conceptually be applied to direct cyanation to the C2 position by choosing an appropriate directing group and catalytic system.

Alternative approaches involve multi-step sequences where the substitution pattern is carefully controlled. For instance, the synthesis of 1,2-disubstituted-3-cyanoindoles has been achieved through a one-pot, two-step procedure starting from N-(o-tolyl)benzamides. This method involves a nucleophilic substitution followed by a base-mediated cyclization to form the indole ring, providing good yields without the use of transition metals. nih.gov Such ring-forming strategies provide excellent control over the final substitution pattern.

Green Chemistry Approaches in the Synthesis of Indole Acetic Acid Derivatives

The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and safe. bridgew.edunesacs.org These principles are increasingly being applied to the synthesis of indole derivatives due to their importance in pharmaceuticals and agrochemicals. researchgate.net

Key green chemistry approaches relevant to the synthesis of indole acetic acid derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound can significantly reduce reaction times, increase yields, and often allows for solvent-free reactions. researchgate.net The Fischer-indole synthesis, a classic method, has been adapted to use microwave irradiation. researchgate.net

Catalysis: Employing catalysts, especially nanocatalysts or green catalysts, can improve reaction efficiency and reduce waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. bridgew.edu A traditional synthesis of 3-Bromooxindole-3-acetic acid from IAA using N-bromosuccinimide (NBS) was found to have a poor atom economy of only 30% and a low yield of 25%. bridgew.edu Improving these metrics is a key goal of green chemistry.

Multi-component Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which reduces the number of synthetic steps, saves time, and minimizes waste. Many syntheses of functionalized indole derivatives utilize MCRs. researchgate.net

Comparative Analysis of Synthetic Yields and Methodological Efficiency

The efficiency of a synthetic method is evaluated based on several factors, including chemical yield, reaction time, temperature, and the complexity of the procedure. For indole derivatives, a wide range of methodologies exists, leading to significant variations in efficiency.

The following table provides a comparative analysis of different synthetic methods for producing 3-cyanoacetyl indoles, which are structurally related to the target compound and serve as a useful benchmark for methodological efficiency.

| Starting Materials | Methodology / Reagents | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Indoles, Cyanoacetic acid | Acetic anhydride, 60–70 °C | 5 min | 90–98% | nih.gov |

| Indoles, Cyanoacetic acid | Propanoic anhydride, 65–75 °C | 7 min | 84–95% | nih.gov |

| Indole, Methanesulfonyl chloride, Potassium cyanoacetate | Acetonitrile, Room Temperature | 1 h | 84% | nih.gov |

| 5-(3-indolyl)isoxazole-3-carboxylic acid | Dimethylacetamide (DMA), Reflux | 30 min | 70% | nih.gov |

| Chloroacetylindole, Potassium cyanide | 50 °C | 1 h | Not specified | nih.gov |

As the data indicates, methods utilizing acid anhydrides with cyanoacetic acid are highly efficient, providing excellent yields in very short reaction times. nih.gov These methods are significantly more time-efficient than older procedures involving the reflux of precursors like isoxazoles. nih.gov The choice of methodology represents a trade-off between reagent cost, reaction conditions, yield, and environmental impact, all of which are critical considerations in modern synthetic chemistry.

Advanced Spectroscopic and Structural Characterization of 2 2 Cyano 1h Indol 3 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms and their spatial relationships.

The proton NMR (¹H NMR) spectrum provides a map of the different proton environments within a molecule. For 2-(2-Cyano-1H-indol-3-yl)acetic acid, the spectrum is predicted to show distinct signals corresponding to the indole (B1671886) ring protons, the methylene (B1212753) protons of the acetic acid side chain, and the labile protons of the N-H and -COOH groups.

The indole N-H proton is expected to appear as a broad singlet in the downfield region, typically around δ 11.0-12.0 ppm, due to its acidic nature and potential for hydrogen bonding. The aromatic region of the spectrum would feature signals for the four protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7). These protons would likely appear in the range of δ 7.0-7.8 ppm. The H-4 and H-7 protons are expected to be the most deshielded due to their proximity to the heterocyclic ring and would likely appear as doublets. The H-5 and H-6 protons would appear as multiplets, likely triplet-like in appearance, due to coupling with their neighbors.

A key signal for confirming the structure is the methylene group (-CH₂) of the acetic acid side chain. These two protons are expected to resonate as a singlet around δ 3.8-4.0 ppm. The absence of coupling indicates no adjacent protons. The carboxylic acid proton (-COOH) is also expected to be a broad singlet, highly dependent on solvent and concentration, but typically appearing far downfield, often above δ 12.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Indole N-H | 11.0 - 12.0 | broad singlet | 1H |

| H-4 | ~7.7 | doublet | 1H |

| H-7 | ~7.5 | doublet | 1H |

| H-5 | ~7.2 | multiplet (triplet) | 1H |

| H-6 | ~7.1 | multiplet (triplet) | 1H |

| -CH₂- | 3.8 - 4.0 | singlet | 2H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon atom (e.g., C, CH, CH₂, CH₃) and its hybridization. For this compound, a total of 11 distinct carbon signals are expected.

The most downfield signal would correspond to the carboxylic acid carbonyl carbon (-COOH), predicted to be in the δ 170-175 ppm range. The carbons of the indole ring would appear between δ 100-140 ppm. The quaternary carbons C-2, C-3, C-3a, and C-7a would be identifiable. C-2, being attached to the electron-withdrawing cyano group, is expected to be significantly downfield. The nitrile carbon (-C≡N) itself would appear in the aromatic region, typically around δ 115-120 ppm. The methylene carbon (-CH₂) of the side chain is predicted to be in the aliphatic region, around δ 30-35 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 175 |

| C-7a | ~137 |

| C-2 | ~130 |

| C-3a | ~127 |

| C-5 | ~124 |

| C-4 | ~122 |

| C-6 | ~120 |

| -C≡N | 115 - 120 |

| C-7 | ~112 |

| C-3 | ~105 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their sequence on the benzene ring. No cross-peaks would be expected for the isolated N-H, -CH₂-, and -COOH singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of H-4, H-5, H-6, H-7, and the -CH₂- group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is vital for piecing together the molecular skeleton. Key expected correlations would include the methylene (-CH₂) protons showing cross-peaks to the indole carbons C-3, C-2, and C-3a, which would unequivocally confirm the attachment of the acetic acid side chain to the C-3 position of the 2-cyanoindole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₈N₂O₂) is 200 g/mol .

Upon ionization (e.g., by electron impact), the molecular ion ([M]⁺• at m/z 200) would be formed. This ion would then undergo characteristic fragmentation. A primary fragmentation pathway for indole-3-acetic acid derivatives is the cleavage of the side chain. The most prominent fragment would likely result from the loss of the carboxymethyl group (•COOH), leading to a stable indoylmethyl-type cation. Another significant fragmentation would be decarboxylation (loss of CO₂), a common pathway for carboxylic acids. The fragmentation of the indole ring itself can also occur, often leading to a characteristic ion at m/z 130 (quinolinium-like cation) after rearrangement and loss of the side chain. nih.govjabonline.intandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₁H₈N₂O₂), the calculated exact mass of the neutral molecule is 200.0586 Da. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed, with a calculated exact mass of 201.0664 Da. The experimental observation of this exact mass would provide strong evidence for the molecular formula C₁₁H₈N₂O₂, distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The IR spectrum of this compound is predicted to show several characteristic absorption bands. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this, a sharp to medium peak around 3400 cm⁻¹ for the N-H stretch of the indole ring should be visible. researchgate.net A strong, sharp absorption corresponding to the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹. Another very strong and sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid would appear in the region of 1700-1725 cm⁻¹. researchgate.net The spectrum would also feature absorptions for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-H aromatic stretching just above 3000 cm⁻¹.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole | ~3400 | Medium, Sharp |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | Indole Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. This technique has been instrumental in characterizing derivatives of this compound, offering detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

A notable example is the structural elucidation of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, a derivative that shares key structural motifs with the target compound class. The crystal structure of this molecule reveals two independent, yet closely similar, molecules in the asymmetric unit. nih.gov These molecules are largely planar, with the exception of the isopropyl groups. The crystal packing is stabilized by a network of hydrogen bonds, including interactions of the types Namide—H⋯N≡C, C—Hphenyl⋯O=C, and C—Hphenyl⋯Br. nih.gov

Another related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has also been synthesized and its structure confirmed by single-crystal X-ray diffraction. mdpi.comdoaj.orgresearchgate.net The analysis of its crystal structure provides valuable data on the spatial arrangement of the various heterocyclic and functional groups. researchgate.net

The crystallographic data for these derivatives are summarized in the interactive table below, offering a comparative overview of their key structural parameters.

| Compound | (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide |

| Molecular Formula | C23H21BrN4O |

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | - |

| Key Intermolecular Interactions | Namide—H⋯N≡C, C—Hphenyl⋯O=C, C—Hphenyl⋯Br nih.gov |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Elucidation (if applicable to chiral derivatives)

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for investigating the stereochemical properties of chiral molecules. biologic.netslideshare.net These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. bhu.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. biologic.net The resulting ORD curve can provide information about the absolute configuration of a chiral center, particularly when anomalous curves, known as the Cotton effect, are observed near an absorption band. slideshare.netbhu.ac.in

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. biologic.net CD spectroscopy is particularly sensitive to the conformation of molecules and is widely used to study the secondary structure of biomolecules and the absolute configuration of small organic molecules.

While these techniques are theoretically applicable to chiral derivatives of this compound, a review of the current scientific literature did not yield specific studies applying CD or ORD for the stereochemical elucidation of such compounds. The existing research on indole derivatives has utilized these methods for other classes of compounds, such as indole alkaloids, to determine their stereochemistry. However, for the specific chiral derivatives of this compound, there is a lack of published chiroptical data.

Mechanistic Organic Reactions and Reaction Pathway Elucidation for 2 2 Cyano 1h Indol 3 Yl Acetic Acid Synthesis

Mechanistic Investigations of One-Pot Cascade Reactions for Cyanoindole Formation

A highly efficient and economical approach for synthesizing 3-cyano-1H-indoles has been developed through a one-pot cascade reaction involving 2-(2-bromophenyl)acetonitriles, various aldehydes, and aqueous ammonia (B1221849). researchgate.netnih.gov This protocol integrates several distinct mechanistic steps into a single seamless process, avoiding the need to isolate intermediates. researchgate.netnih.gov The cascade sequence consists of an initial aldol-type condensation, followed by a copper-catalyzed amination, an intramolecular Michael addition, and a final dehydrogenative aromatization step to form the stable indole (B1671886) ring system. researchgate.netnih.gov

The cascade sequence is initiated by an aldol-type condensation. This step involves the reaction between the active methylene (B1212753) group of a 2-(2-bromophenyl)acetonitrile and an aldehyde. researchgate.netnih.gov In this reaction, a base abstracts a proton from the carbon adjacent to the nitrile group, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated to yield an aldol-type addition product. This is typically followed by a dehydration reaction, where a molecule of water is eliminated to form a more stable, conjugated α,β-unsaturated nitrile. wikipedia.org This condensation product serves as the key substrate for the subsequent cyclization steps.

Following the initial condensation, a crucial carbon-nitrogen (C-N) bond is formed via a copper-catalyzed amination reaction. researchgate.netnih.gov Copper complexes are effective catalysts for such transformations due to their low cost, versatile reactivity, and tolerance for various functional groups. nih.gov In this specific cascade, aqueous ammonia is utilized as an inexpensive and safe nitrogen source. researchgate.netnih.gov

The mechanism of copper-catalyzed amination can proceed through several pathways, including oxidative addition to a copper(I) species. acs.org In the context of synthesizing the indole ring, the reaction is an intramolecular C-N cross-coupling, which can be likened to a Goldberg-type reaction. acs.org The process involves the coordination of the nitrogen source (ammonia) to the copper catalyst, followed by a nucleophilic attack on the aryl bromide. This forms a new C-N bond and ultimately leads to the cyclized intermediate. acs.org The choice of copper salt and reaction conditions is critical, as it can influence the efficiency of the amination step. For instance, copper(I) iodide has been found to be a superior mediator for similar ligandless C-N cross-coupling reactions. acs.org

The intramolecular Michael addition, also known as a conjugate addition, is the key ring-forming step that constructs the heterocyclic core. researchgate.netnih.govorganicreactions.org This reaction involves the nucleophilic addition of the newly introduced amino group to the electrophilic β-carbon of the α,β-unsaturated nitrile system formed during the initial aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com

The reaction is driven by the formation of a stable five-membered ring. organicreactions.org The nitrogen atom of the amino group acts as the Michael donor, attacking the electron-deficient double bond (the Michael acceptor). wikipedia.org This process is highly favorable in an intramolecular context, as the reacting groups are held in close proximity, which often allows the reaction to proceed efficiently even with sterically hindered substrates. organicreactions.org The addition results in the formation of a new carbon-nitrogen bond and a carbanion intermediate, which is stabilized by the adjacent cyano group. Subsequent protonation yields the indoline (B122111) ring structure, poised for the final aromatization step. masterorganicchemistry.com

The final step in the one-pot cascade is the dehydrogenative aromatization of the indoline intermediate to form the thermodynamically stable indole ring. researchgate.netnih.gov Oxidative dehydrogenation is a powerful transformation in the synthesis of nitrogen heteroarenes. researchgate.net In this sequence, the process converts the saturated heterocyclic intermediate into the fully aromatic indole system by removing two hydrogen atoms. researchgate.netnih.gov

This transformation can be facilitated by an oxidant present in the reaction mixture or can occur via air/oxygen oxidation, particularly when catalyzed by transition metals like copper. researchgate.netresearchgate.net Mechanistic studies suggest that such processes can proceed through radical pathways involving hydrogen abstraction. researchgate.net The driving force for this step is the significant gain in resonance stabilization energy associated with the formation of the aromatic indole core.

Understanding Knoevenagel Condensation Mechanisms in Indole Systems

The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation, particularly in the synthesis of α,β-unsaturated compounds. wikipedia.orgorganic-chemistry.org In the context of indole chemistry, it is frequently employed to introduce substituents at the C-3 position. For instance, the reaction between indole-3-carboxaldehyde (B46971) and an active methylene compound like cyanoacetic acid or malononitrile (B47326) is a common strategy to synthesize precursors for compounds such as 2-(2-Cyano-1H-indol-3-yl)acetic acid. nih.govacgpubs.org

The mechanism begins with the deprotonation of the active methylene compound by a weak base, such as piperidine (B6355638) or triethylamine, to form a resonance-stabilized carbanion (enolate). wikipedia.orgresearchgate.net This nucleophilic carbanion then adds to the electrophilic carbonyl carbon of the indole-3-carboxaldehyde. The resulting intermediate undergoes dehydration, eliminating a molecule of water to produce the final α,β-unsaturated product. organic-chemistry.org

A variation known as the Doebner modification involves using pyridine (B92270) as the solvent and a reactant with a carboxylic acid group, such as malonic acid. In this case, the initial condensation is often followed by a concerted decarboxylation and elimination step. wikipedia.orgorganic-chemistry.org

Structure Activity Relationship Sar Investigations for 2 2 Cyano 1h Indol 3 Yl Acetic Acid Scaffolds

Design and Synthesis of Systematic Analogues with Varying Substituents

The foundation of any SAR study lies in the strategic design and synthesis of a library of analogues. For the 2-(2-Cyano-1H-indol-3-yl)acetic acid scaffold, this involves systematically altering its three main components: the indole (B1671886) nucleus, the cyano group at the C2 position, and the acetic acid moiety at the C3 position.

The synthesis of these analogues often begins with the preparation of key intermediates, such as 3-cyanoacetylindoles. researchgate.net A common method involves the reaction of substituted indoles with cyanoacetic acid in the presence of acetic anhydride (B1165640). researchgate.netnih.govdiva-portal.org This precursor, 3-(1H-indol-3-yl)-3-oxopropanenitrile, serves as a versatile starting material for a wide array of chemical transformations. nih.govresearchgate.net

Key synthetic strategies for generating analogues include:

Modification of the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (4, 5, 6, and 7) of the indole ring. This is typically achieved by starting with appropriately substituted indoles in the initial cyanoacetylation step.

Modification of the Acetic Acid Moiety: The carboxylic acid can be converted into esters, amides, or hydrazides to probe the importance of the acidic proton and the carbonyl group. For example, indole-3-acetic acid has been converted to its acetyl chloride derivative, which is then reacted with various anilines to produce a series of amide analogues. researchgate.net

Bioisosteric Replacement: The cyano or carboxylic acid groups can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a tetrazole group in place of the carboxylic acid.

Multi-component Reactions: One-pot, multi-component reactions are efficient methods for creating complex molecular architectures. Starting from 3-cyanoacetyl indole, various aldehydes, and other reagents, it is possible to synthesize highly substituted pyridine (B92270), pyran, or pyrimidine (B1678525) rings attached to the indole core, thus creating a diverse set of analogues. nih.gov

Impact of Cyano Group Position and Other Substituents on Molecular Interactions

The cyano group at the C2 position of the indole ring is a critical feature, profoundly influencing the molecule's electronic properties and interaction potential. As a potent electron-withdrawing group, it modulates the electron density of the indole ring system. Furthermore, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events.

While specific studies on moving the cyano group to other positions on the 2-(indol-3-yl)acetic acid backbone are not extensively detailed in the available literature, the importance of a cyano group in related heterocyclic scaffolds is well-documented. For instance, studies on 2-cyanopyrrole and 3-cyano-2-pyridone derivatives have demonstrated that the cyano group is often essential for their observed biological activities, such as tyrosinase inhibition or antimicrobial effects. frontiersin.orgresearchgate.net

Substituents on the indole ring also play a pivotal role:

Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can alter the pKa of the indole N-H and the acetic acid moiety, and modify the molecule's ability to participate in charge-transfer or electrostatic interactions.

Steric Effects: The size and position of substituents can dictate the molecule's preferred conformation and create or prevent steric clashes within a biological target's binding site.

For example, in a series of bis-indolyl conjugates linked by a 1,2,4-triazole, the nature and position of substituents on the indole rings were found to be significant for their cytotoxic activity. mdpi.com

Influence of the Acetic Acid Moiety on Biological Activities in Research Models

The acetic acid side chain at the C3 position is a defining feature of this scaffold, reminiscent of the endogenous plant hormone indole-3-acetic acid (auxin) and the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). mdpi.comcore.ac.ukmdpi.com This functional group is integral to the biological activity of many indole derivatives.

The carboxylic acid group can:

Engage in strong hydrogen bonding as both a donor (from the -OH) and an acceptor (from the C=O).

Form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's active site, as it is typically deprotonated at physiological pH.

Coordinate with metal ions present in metalloenzymes.

The critical role of this moiety is often confirmed through SAR studies where it is modified. The conversion of the carboxylic acid to an ester or an amide typically results in a significant change, and often a reduction or complete loss, of activity, indicating the necessity of the acidic proton or the anionic charge for interaction with the biological target. However, in some cases, these modifications can lead to derivatives with different activity profiles. For instance, converting indole-3-acetic acid into N-phenylacrylamide derivatives has been explored as a strategy to create hybrid compounds with anti-inflammatory potential. mdpi.com Similarly, a series of indole-3-acetic acid analogues were synthesized by coupling the acid with substituted anilines, leading to compounds with significant antioxidant activity. researchgate.net

Correlation of Structural Modifications with Observed Molecular or Cellular Responses

A primary goal of SAR studies is to quantitatively correlate specific changes in chemical structure with changes in biological response. This is often represented by data tables comparing the potency (e.g., IC₅₀ or EC₅₀ values) of various analogues in molecular or cellular assays.

For example, in a study of novel 1H-3-indolyl derivatives designed as antioxidants, the core indole structure was appended with different heterocyclic rings. The antioxidant capacity was measured using an ABTS radical scavenging assay, and the results demonstrated a clear correlation between the nature of the appended heterocycle and the observed activity. mdpi.comresearchgate.net

| Compound | Structural Modification (R group attached to Indole Core) | Antioxidant Activity (IC₅₀ in µg/mL) |

|---|---|---|

| Ascorbic Acid (Standard) | - | 30.03 |

| Analogue 1 | Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate | 28.23 |

| Analogue 2 | 3-(1H-indol-3-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 31.71 |

| Analogue 3 | (E)-3-(1H-indol-3-yl)-N,1-diphenyl-3-(thiophen-2-yl)propan-1-imine | 34.87 |

| Analogue 4 | 3-(6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridin-4-yl)-1H-indole | 45.26 |

This data illustrates that subtle changes to the periphery of the indole scaffold can lead to significant differences in biological activity, with one analogue showing superior antioxidant activity compared to the standard, ascorbic acid.

Similarly, an extensive SAR study on a class of tetrahydro-γ-carboline (a constrained indole structure) derivatives as potentiators of the CFTR protein revealed precise structural requirements for activity. acs.org Modifications to a pyrazole (B372694) ring attached to the carboline core, such as replacing a trifluoromethyl group with smaller alkyl groups, led to a marked decrease in potency and efficacy. acs.org

Development of Predictive Models for Structure-Activity Relationships

To process the complex data generated from SAR studies and to guide the design of future analogues, computational methods are often employed to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors for each compound, which quantify its physicochemical properties such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (describing molecular connectivity)

These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression, partial least squares) to predict the biological activity (the dependent variable).

Several studies on indole derivatives have successfully utilized 2D-QSAR and 3D-QSAR methodologies. mdpi.comresearchgate.netresearchgate.net For example, a 2D-QSAR model was built for a series of 1H-3-indolyl derivatives that showed a strong correlation between the predicted and experimentally observed antioxidant IC₅₀ values. mdpi.comresearchgate.net Such models are invaluable as they can:

Identify the key molecular properties that govern biological activity.

Provide insights into the mechanism of action at the molecular level.

Predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

Exploration of Molecular and Cellular Mechanisms of Action in Research Models

Investigation of Molecular Targets and Binding Mechanisms in Cellular Assays

Cellular assays are crucial for identifying the direct molecular targets of a compound and understanding its binding mechanisms. For 2-(2-Cyano-1H-indol-3-yl)acetic acid, research has primarily focused on its interaction with key enzymes involved in physiological and pathological processes.

In vitro studies on derivatives of indole (B1671886) acetic acid have suggested potential inhibitory effects on enzymes such as ectonucleotidases and cyclooxygenases. While direct studies on this compound are limited, research on closely related indole acetic acid sulfonate derivatives has demonstrated inhibitory activity against ectonucleotidases, which are enzymes involved in purinergic signaling and have roles in cancer and inflammation.

Regarding cyclooxygenases (COX), enzymes that play a key role in the inflammatory process, various indole derivatives have been investigated as potential inhibitors. This has led to the exploration of related compounds for their anti-inflammatory potential. However, specific data on the direct inhibitory activity of this compound on COX-1 and COX-2 isoforms from dedicated in vitro enzyme inhibition assays are not extensively documented in the current scientific literature.

The interaction of this compound with specific cellular receptors is an area that requires further investigation. While the broader class of indole-containing compounds is known to interact with a variety of receptors, detailed studies identifying the specific receptor binding profile and affinity of this particular cyanated indole acetic acid are not yet available. Such studies would be instrumental in understanding its pharmacological effects and potential therapeutic applications.

Cellular Pathway Modulation in in vitro and ex vivo Models

The effects of a compound on cellular pathways provide insight into its broader biological activities. Research on compounds structurally related to this compound has shown modulation of several key cellular pathways, particularly those involved in inflammation and cellular signaling.

The influence of indole derivatives on gene expression and protein production has been a subject of scientific inquiry. For instance, Indole-3-acetic acid (IAA), a related compound, has been shown to regulate the expression of various genes in different cell types. These studies often utilize cell lines to observe changes in mRNA and protein levels following treatment with the compound. However, specific and detailed research outlining the effects of this compound on the transcriptome and proteome of specific cell lines is not yet well-established.

The soluble guanylate cyclase (sGC)-nitric oxide (NO) signaling pathway and downstream cytokine production are critical in mediating inflammatory and vascular responses. Research on certain indole-based compounds has indicated a potential to modulate this pathway. For instance, a study on an indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ in an in vivo model, with evidence suggesting the involvement of the iNOS and sGC pathways. These findings highlight a potential mechanism of action for structurally similar compounds, although direct investigation into the effects of this compound on the sGC-NO/cytokine cascade is necessary to confirm this activity.

Biochemical and Biophysical Characterization of Interactions

Detailed biochemical and biophysical characterization of the interactions involving this compound has not been extensively documented in publicly available scientific literature. Research in this area would typically involve studies to determine its binding affinity to specific receptors, enzymatic interactions, and its influence on cellular signaling pathways.

For context, the parent compound, Indole-3-acetic acid (IAA), is known to interact with a complex network of proteins to regulate plant growth. nih.gov Key interactions include binding to receptors like TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins, which then triggers the degradation of Aux/IAA transcriptional repressors. This action liberates Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes. Biophysical techniques such as X-ray crystallography and surface plasmon resonance are often employed to characterize these molecular interactions for IAA, but similar data for its 2-cyano derivative is not presently available.

Studies in Non-Human Organismal Models (e.g., Plant Growth Regulation, Microbial IAA Pathways)

Specific studies on the effects of this compound in non-human organismal models, such as its role in plant growth regulation or its metabolism by microorganisms, are not detailed in current research.

The broader class of indole compounds, particularly IAA, has a well-established role as a primary plant growth regulator, or auxin. frontiersin.org It is integral to processes like cell division and elongation, tissue differentiation, and responses to environmental stimuli like light and gravity. mdpi.comnih.gov Many microorganisms, including bacteria and fungi found in the rhizosphere, can also synthesize IAA, which can influence plant growth and establish symbiotic or pathogenic relationships. nih.govmdpi.com For instance, microbial IAA can enhance root development, thereby increasing nutrient uptake for the plant. nih.gov Conversely, high concentrations of IAA can inhibit plant growth and has been explored for potential herbicidal applications. nih.gov

The influence of the cyano- group at the 2-position of the indole ring on these activities is a subject for future research.

There is no specific information available regarding the biosynthetic pathways for this compound in microorganisms. The biosynthesis of the related compound, Indole-3-acetic acid (IAA), by microbes is well-documented and primarily tryptophan-dependent. mdpi.com Several distinct pathways have been identified in various microbial species. nih.govmdpi.com

Tryptophan-Dependent IAA Biosynthesis Pathways in Microorganisms

| Pathway Name | Key Intermediate(s) | Key Enzyme(s) | Example Microorganisms |

| Indole-3-Pyruvate (IPyA) Pathway | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan aminotransferase, Indole-3-pyruvate decarboxylase (IpdC) | Enterobacter sp., Paraburkholderia xenovorans mdpi.comnih.gov |

| Indole-3-Acetamide (IAM) Pathway | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH) | Agrobacterium tumefaciens, Streptomyces spp. nih.govmdpi.com |

| Tryptamine (TAM) Pathway | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Amine oxidase | Bacillus cereus mdpi.com |

| Indole-3-Acetaldoxime/Indole-3-Acetonitrile (IAN) Pathway | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Nitrilase | Bacillus sp. mdpi.com |

Specific degradation pathways for this compound have not been characterized. However, microorganisms have evolved mechanisms to catabolize the parent compound, IAA, and other simple indole derivatives, often utilizing them as a source of carbon and nitrogen. nih.govnih.gov

The aerobic degradation of IAA in bacteria is particularly well-studied. The iac gene cluster is responsible for encoding the enzymes that facilitate this process. nih.gov This pathway typically involves the conversion of IAA to catechol, which is then further metabolized through central metabolic pathways. mdpi.com

Key Steps in Aerobic Degradation of Indole-3-Acetic Acid

| Step | Reaction | Key Enzyme(s) (Encoded by iac genes) |

| 1 | Conversion of IAA to 2-hydroxy-IAA or other hydroxylated intermediates | Monooxygenases/Dioxygenases (iacA, iacB) |

| 2 | Ring cleavage of the indole nucleus | Dioxygenases (iacC, iacD) |

| 3 | Conversion to central metabolites | Hydrolases, Isomerases, etc. (iacE, iacF, iacH, iacI) |

| 4 | Final conversion to Catechol | Further enzymatic steps |

Anaerobic degradation pathways for IAA also exist, though they are less characterized. nih.gov These pathways involve different enzymatic reactions and gene clusters, ultimately converting IAA to intermediates like 2-aminobenzoyl-CoA. nih.gov The ability of microorganisms to degrade this compound and the pathways involved remain to be investigated.

Applications of 2 2 Cyano 1h Indol 3 Yl Acetic Acid and Its Derivatives As Research Probes and Synthetic Intermediates

Utilization as Building Blocks for Complex Heterocyclic Systems

The indole (B1671886) ring system is a prominent scaffold in a vast number of natural products and pharmacologically active compounds. organic-chemistry.org Derivatives of 2-(2-Cyano-1H-indol-3-yl)acetic acid, particularly related structures like 3-cyanoacetyl indoles, are exceptionally versatile intermediates in organic synthesis. The presence of multiple reactive sites allows for their participation in a variety of cyclization and multicomponent reactions, leading to a diverse array of complex heterocyclic systems. rsc.org

These indole-based starting materials have been successfully employed to construct numerous fused and substituted heterocyclic rings. rsc.orgnih.gov For instance, they serve as key synthons in the preparation of pyran, pyridine (B92270), pyrimidine (B1678525), and pyrazole (B372694) derivatives, many of which are of significant interest in medicinal chemistry. rsc.orgnih.gov The reactivity of the cyanoacetyl group facilitates reactions such as Knoevenagel condensation and Michael addition, which are pivotal steps in the assembly of these larger, more complex structures. nih.gov The continuous development of synthetic methodologies using these building blocks enables the efficient generation of libraries of novel heterocyclic compounds for biological screening. nih.govacs.org

| Heterocyclic System | Synthetic Approach | Reference |

|---|---|---|

| Pyran Derivatives | Multicomponent reaction of a 3-cyanoacetyl indole, an aromatic aldehyde, and a source of active methylene (B1212753). | nih.gov |

| Pyridine Derivatives | One-pot, four-component coupling of a 3-cyanoacetyl indole, an aromatic aldehyde, a ketone, and ammonium (B1175870) acetate. | rsc.orgnih.gov |

| Thiazole (B1198619) Derivatives | Sequential Hantzsch thiazole synthesis followed by Fischer indole synthesis. | nih.gov |

| Pyrimido[5,4-b]indoles | Cyclocondensation reactions involving functionalized 2-cyanoindoles. | organic-chemistry.org |

| Indolizino[1,2-b]quinolines | Tandem reactions starting from indole-3-acetic acid derivatives. | organic-chemistry.org |

Development of Fluorescent or Isotopic Probes for Biological Research

Indole derivatives are intrinsically fluorescent, a property that has been harnessed to create sophisticated probes for biological research. Molecules designed with a donor-π-acceptor (D-π-A) architecture, where the indole nucleus acts as the donor, often exhibit environmentally sensitive fluorescence, making them excellent candidates for sensing applications. nih.gov The introduction of a cyano group can further modulate these photophysical properties. nih.gov

Researchers have developed novel indole-based fluorescent probes for detecting specific ions, such as cyanide, and for monitoring pH changes within cellular environments. nih.govmdpi.com For example, fluorescent nucleosides incorporating a 4-cyanoindole (B94445) moiety have been synthesized as tools for studying nucleic acid structure and dynamics, offering superior photophysical characteristics compared to older probes. nih.gov

In addition to fluorescence, isotopic labeling of the indole-3-acetic acid framework provides powerful tools for metabolic and mechanistic studies. Deuterium (d), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) labeled versions of indole-3-acetic acid and its metabolites have been synthesized. osti.govmedchemexpress.com These labeled compounds are invaluable in plant biology for tracing the biosynthesis and catabolism of the auxin hormone family and serve as internal standards for precise quantification in mass spectrometry-based analyses. osti.govnih.govmedchemexpress.com

| Probe Type | Specific Example | Application Area | Reference |

|---|---|---|---|

| Fluorescent Probe | Styrylcyanine-based dyes from indole derivatives | pH sensing, in vivo imaging | nih.gov |

| Fluorescent Probe | 4-Cyanoindole-2′-deoxyribonucleoside | Biochemical research on nucleic acids | nih.gov |

| Isotopic Label | Indole-3-acetic acid-d5 | Internal standard for plant hormone analysis | medchemexpress.com |

| Isotopic Label | ¹³C₆-Indole-3-acetic acid | Metabolic studies of plant growth hormones | osti.gov |

| Isotopic Label | ¹⁵N-labeled Indole-3-acetic acid conjugates | Investigation of auxin metabolism pathways | osti.gov |

Applications in Materials Science Research (e.g., conductive polymers, optoelectronics)

The indole nucleus is a conjugated heterocyclic system, which makes it an attractive component for the development of organic electronic materials. Through polymerization, indole and its derivatives can form polyindoles (PINs), which belong to the class of conductive polymers. rsc.orgwikipedia.org These materials possess interesting electrical and optical properties, combining the features of polyphenylene and polypyrrole. rsc.org

Polyindoles are noted for their relatively good thermal stability and slower hydrolytic degradation compared to some other conductive polymers. rsc.org The properties of PINs, such as conductivity and photoluminescence, can be fine-tuned by synthesizing polymers from various indole derivatives. rsc.org Research has also focused on creating copolymers, for example by combining indole with thiophene, to enhance specific characteristics like optical contrast and electrical conductivity for potential use in optoelectronic devices. nih.gov The synthesis of these materials can be achieved through chemical or electrochemical polymerization methods, which allows for the creation of various morphologies, including nanofibers and thin films, suitable for different applications. rsc.org

| Material | Key Property | Potential Application | Reference |

|---|---|---|---|

| Polyindole (PIN) | Electrical conductivity, thermal stability | Conductive coatings, energy storage | rsc.org |

| Thiophene-Indole Copolymers | High optical contrast, enhanced conductivity | Optoelectronic devices | nih.gov |

| Poly(5-hydroxyindole) Nanocomposites | High specific capacitance | Supercapacitors | researchgate.net |

Role as Precursors for Other Bioactive Molecules in Research Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The inherent bioactivity of the 2-cyanoindole core, which is found in some natural products, makes it an attractive template for drug discovery. organic-chemistry.orgresearchgate.net Medicinal chemists utilize this framework to design and synthesize novel compounds with potential therapeutic applications.

For example, derivatives of indole-3-acetic acid have been used to create Schiff bases and triazole-containing compounds that were subsequently evaluated for antimicrobial and cytotoxic activities. frontiersin.org In another approach, molecular hybridization, which combines pharmacophoric fragments from different drugs, has been used. A hybrid molecule incorporating elements of indomethacin (B1671933) (an indole-acetic acid derivative) and paracetamol was designed and synthesized to explore its anti-inflammatory potential. mdpi.com Furthermore, indole acetic acid sulfonate derivatives have been developed as potent inhibitors of ectonucleotidases, enzymes implicated in cancer progression, highlighting the therapeutic potential of molecules derived from this scaffold. rsc.org

| Derived Compound Class | Target Biological Activity | Synthetic Strategy | Reference |

|---|---|---|---|

| Indole-based Triazole Schiff Bases | Antimicrobial, Cytotoxic | Condensation of an indole-derived triazole with substituted benzaldehydes. | frontiersin.org |

| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Anti-inflammatory | Molecular hybridization of fragments from indomethacin and paracetamol. | mdpi.com |

| Indole Acetic Acid Sulfonate Derivatives | Ectonucleotidase Inhibition (Anticancer) | Coupling of N-(hydroxyphenyl)-2-(1H-indol-3-yl)acetamide with sulfonyl chlorides. | rsc.org |

| α-Cyano bis(indolyl)chalcones | Anticancer (Prostate, Breast) | Synthesis from indole-based precursors. | researchgate.net |

Design of Chemical Tools for Investigating Biological Processes

Beyond being precursors to potential drugs, derivatives of this compound are crafted into precise chemical tools to probe and understand complex biological systems. These tools are designed to interact with specific biological targets, such as proteins or enzymes, thereby allowing researchers to study their function.

A notable example is the development of indole-3-carboxylic acid derivatives as antagonists of the transport inhibitor response 1 (TIR1) protein, a key receptor in the auxin signaling pathway in plants. nih.gov By creating molecules that block this receptor, scientists can investigate the physiological roles of auxin signaling and develop new types of herbicides. nih.gov Similarly, the fluorescent and isotopically labeled probes discussed previously (Section 8.2) are quintessential chemical tools. Fluorescent nucleoside analogues allow for the real-time visualization of nucleic acid interactions, while stable isotope-labeled molecules enable the precise tracking of metabolic fluxes and enzymatic reaction mechanisms. nih.govmedchemexpress.com These chemical tools are indispensable for advancing fundamental knowledge in molecular and cellular biology.

| Chemical Tool | Biological Target/Process | Research Application | Reference |

|---|---|---|---|

| Substituted Indole-3-carboxylic acids | TIR1 Auxin Receptor | Investigation of plant hormone signaling; development of novel herbicides. | nih.gov |

| 4-Cyanotryptophan | Protein structure and dynamics | Incorporated into proteins as a fluorescent reporter to study protein folding and interactions. | squarespace.com |

| Deuterium-labeled Indole-3-acetic acid | Auxin metabolism | Used as a tracer to quantify the biosynthesis and degradation pathways of plant hormones. | medchemexpress.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

While established methods for the synthesis of indole (B1671886) derivatives exist, the development of novel, sustainable synthetic routes for 2-(2-Cyano-1H-indol-3-yl)acetic acid is a critical future direction. Current synthetic strategies often rely on harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant chemical waste. Future research should focus on green chemistry principles to devise more environmentally benign and economically viable synthetic pathways.

Key areas of exploration include:

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the target molecule in a single step from simple precursors would significantly improve efficiency and reduce waste.

Catalytic Methods: The use of novel catalysts, including biocatalysts and earth-abundant metal catalysts, could enable milder reaction conditions and higher selectivity.

Renewable Starting Materials: Investigating the use of bio-based feedstocks as starting materials would contribute to a more sustainable chemical industry.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Recent advancements in multicomponent reactions for the synthesis of other indole derivatives showcase the potential for creating highly sustainable and efficient methods. rug.nlresearchgate.net Adopting and adapting these innovative approaches for the specific synthesis of this compound is a promising avenue for future research.

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. These computational tools can be powerfully applied to the design of novel derivatives of this compound and the prediction of their structure-activity relationships (SAR).

Future research in this area could involve:

Generative Models: Employing generative AI models to design novel analogues of this compound with desired physicochemical and biological properties.

Predictive Modeling: Using machine learning algorithms to build predictive models for various properties, such as biological activity, toxicity, and material characteristics. This can help prioritize the synthesis of the most promising candidates. digitellinc.com

In Silico Screening: Performing large-scale virtual screening of compound libraries to identify new derivatives with potential applications in medicine or materials science.

By leveraging the power of AI and ML, researchers can accelerate the discovery and optimization of new compounds derived from this compound, saving time and resources.

Exploration of New Biological Targets and Pathways in in vitro and Preclinical Models

The indole nucleus is a common feature in many biologically active compounds. While the biological profile of this compound itself is not extensively studied, its structural similarity to other bioactive indole derivatives suggests a wide range of potential therapeutic applications. For instance, various indole derivatives have shown promise as anti-inflammatory and anti-tumor agents. mdpi.comnih.gov

Future research should focus on a systematic exploration of the biological activities of this compound and its derivatives through:

High-Throughput Screening: Screening the compound against a wide range of biological targets to identify novel activities.

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and preclinical studies to evaluate the efficacy and safety of the compound in various disease models. For example, studies on its effects on different cancer cell lines could reveal potential anti-tumor properties. rsc.org

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological effects to identify novel cellular pathways and targets.

The structural resemblance to the natural plant hormone indole-3-acetic acid (IAA) also points towards potential applications in regulating biological systems. nih.gov

Integration with Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the physicochemical properties and reaction mechanisms of this compound is crucial for its development and application. The integration of advanced analytical techniques will be instrumental in gaining deeper insights.

Future research should employ a combination of techniques, including:

Advanced Spectroscopic Methods: Utilizing techniques like 2D NMR and X-ray crystallography to elucidate the precise three-dimensional structure of the compound and its derivatives.

Mass Spectrometry: Employing high-resolution mass spectrometry to identify and characterize reaction intermediates and byproducts, providing valuable information about reaction mechanisms.

Computational Chemistry: Using quantum chemical calculations to model the electronic structure and reactivity of the molecule, complementing experimental findings.

These advanced analytical tools will provide a more complete picture of the molecule's behavior at the atomic and molecular levels.

Potential for Derivatization into Materials with Unique Physicochemical Properties

The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel materials with unique physicochemical properties. The presence of the nitrile and carboxylic acid groups provides handles for further chemical modifications and polymerization.

Potential avenues for research in materials science include:

Polymer Synthesis: Incorporating the molecule into polymer backbones to create new materials with tailored optical, electronic, or mechanical properties.

Organic Electronics: Exploring the potential of its derivatives as components in organic light-emitting diodes (OLEDs), organic solar cells, or organic field-effect transistors (OFETs).

Supramolecular Chemistry: Designing self-assembling systems based on this molecule to create functional nanomaterials.

The versatility of the indole scaffold suggests that a wide range of novel materials could be developed from this starting point.

Investigation into Environmental and Agricultural Applications (e.g., advanced plant growth regulators, beyond basic IAA)

Given its structural similarity to indole-3-acetic acid (IAA), a key plant hormone, this compound has significant potential for agricultural applications. nih.gov The cyano group could modify its biological activity, potentially leading to more potent or selective plant growth regulators.

Future research in this area should focus on:

Plant Growth Regulation: Investigating the effects of the compound on plant growth and development, including root formation, shoot elongation, and fruit development. It may act as a novel plant growth regulator that could enhance polar auxin transport. google.comnih.gov

Herbicide Development: Exploring the potential of its derivatives as selective herbicides, a strategy that has been successful with other synthetic auxin analogues. nih.gov

Environmental Remediation: Investigating the potential of this compound or its derivatives to be used in bioremediation processes. Some yeasts that produce IAA have been shown to degrade herbicides. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2-(2-Cyano-1H-indol-3-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves indole derivatives as starting materials. For example:

- Step 1: React 2-cyanoindole with ethyl oxalyl chloride in anhydrous dichloromethane under nitrogen atmosphere to introduce the acetic acid moiety .

- Step 2: Hydrolysis of the intermediate ester under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

- Critical Factors:

- Solvent Choice: Anhydrous solvents prevent hydrolysis of intermediates.

- Catalysts: Triethylamine enhances reaction efficiency by neutralizing HCl byproducts .

- Temperature: Room temperature minimizes side reactions.

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- Analytical Techniques:

- HPLC: Purity >95% confirmed using a C18 column (mobile phase: MeCN/H2O, 70:30) .

- NMR: H NMR (DMSO-d6) shows characteristic peaks: δ 7.8–7.2 (indole protons), δ 3.6 (acetic acid CH2), δ 12.1 (carboxylic acid proton).

- X-ray Crystallography: SHELX software refines crystal structures to confirm substituent positions .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound affect its biological activity?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activities of indole-3-acetic acid derivatives?

Methodological Answer:

- Source of Contradictions: Variability in substituent positions (e.g., cyano vs. chloro), purity, and assay protocols.

- Resolution Strategies:

Q. How can computational modeling guide the optimization of this compound for target specificity?

Methodological Answer:

- Docking Simulations: Map interactions between the cyano group and ALR2 residues (e.g., Tyr48, His110).

- Free Energy Calculations (MM/PBSA): Predict binding affinity changes upon substituent modifications .

- Case Study: Adding a 4-methylbenzyl group at position 1 improves hydrophobic interactions, reducing IC50 from 0.85 µM to 0.075 µM .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation:

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.